(5-(p-Tolyl)furan-2-yl)methanol

Description

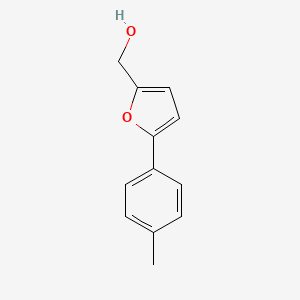

(5-(p-Tolyl)furan-2-yl)methanol is a furan-derived compound featuring a hydroxymethyl group (-CH2OH) at the 2-position and a para-methyl-substituted phenyl (p-Tolyl) group at the 5-position of the furan ring.

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

[5-(4-methylphenyl)furan-2-yl]methanol |

InChI |

InChI=1S/C12H12O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-7,13H,8H2,1H3 |

InChI Key |

KJNGREPXICNVMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(p-Tolyl)furan-2-yl)methanol typically involves the reaction of a furan derivative with a tolyl group. One common method includes the use of benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate and triethylamine in dichloromethane at 25°C for 12 hours . This reaction yields the desired product with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions: (5-(p-Tolyl)furan-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like Dess-Martin periodinane or Jones reagent are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products:

Oxidation: Formation of (5-(p-Tolyl)furan-2-yl)aldehyde or (5-(p-Tolyl)furan-2-yl)carboxylic acid.

Reduction: Formation of (5-(p-Tolyl)furan-2-yl)methane.

Substitution: Formation of various substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : (5-(p-Tolyl)furan-2-yl)methanol serves as a precursor for synthesizing more complex organic molecules. It is utilized in creating diverse chemical libraries aimed at drug discovery and material science applications.

- Reactivity Studies : The compound's unique structure allows researchers to explore its reactivity in various organic transformations, including oxidation and substitution reactions.

Biology

- Biological Interaction Studies : This compound is used to investigate the interactions of furan derivatives with biological systems. It acts as a model compound for understanding the behavior of similar structures in biological environments.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further research into their efficacy against various pathogens .

Medicine

- Pharmaceutical Development : The structural features of this compound position it as a candidate for the design of new pharmaceuticals, particularly those targeting specific biological activities .

- Potential Therapeutics : Ongoing research explores its derivatives for potential therapeutic applications in treating diseases, including cancer and infections .

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and materials, leveraging its reactivity for various industrial processes .

- Material Science Applications : The compound's properties make it suitable for developing materials with specific characteristics, such as polymers and coatings.

Case Study 1: Synthesis and Antimicrobial Activity

Research conducted on the synthesis of furan derivatives, including this compound, has shown promising results in antimicrobial activity against bacteria such as Escherichia coli and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives exhibited higher activity than established antibiotics, suggesting potential for new antimicrobial agents .

Case Study 2: Drug Discovery

A study focusing on the synthesis of novel compounds derived from this compound highlighted its utility in drug discovery efforts. Researchers synthesized a library of derivatives that were screened for biological activity, leading to the identification of several candidates with significant pharmacological potential .

Mechanism of Action

The mechanism of action of (5-(p-Tolyl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aromatic ring and furan moiety contribute to its overall chemical behavior, allowing it to engage in various reactions and interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features:

Key Observations:

- Electronic Effects: Electron-donating groups (e.g., p-Tolyl, -OCH3) increase furan ring electron density, favoring electrophilic substitutions, whereas electron-withdrawing groups (e.g., -NO2) reduce reactivity at the ring .

- Solubility : Polar substituents like -NH2 () enhance aqueous solubility, while lipophilic groups (e.g., p-Tolyl) improve organic phase partitioning.

Research Findings and Industrial Relevance

- Natural Product Isolation: Furylmethanol derivatives are common in plants (e.g., Ophiopogon japonicus), indicating evolutionary conservation of bioactivity .

- Biorenewable Chemistry : Hydroxymethyl furans are key intermediates for sustainable materials (e.g., FDCA for polyesters), though p-Tolyl derivatives may find niche roles in specialty chemicals .

- Pharmaceutical Design: Thiazole-imidazole hybrids () demonstrate the versatility of furan scaffolds in drug discovery, a domain where (5-(p-Tolyl)furan-2-yl)methanol could be explored .

Biological Activity

Introduction

The compound (5-(p-Tolyl)furan-2-yl)methanol is a furan derivative that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

Chemical Formula : CHO

The compound features a furan ring substituted with a para-tolyl group and a hydroxymethyl group, which contributes to its unique reactivity and biological profile.

Biological Activities

Research indicates that This compound exhibits several notable biological activities:

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property is attributed to the ability of the furan ring to stabilize free radicals.

- Antimicrobial Activity : Studies have shown that related compounds exhibit antimicrobial effects against various pathogens. For instance, derivatives of furan have been tested against Escherichia coli and Staphylococcus aureus, showing promising results .

- Tubulin Polymerization Inhibition : Some derivatives have been identified as potent inhibitors of tubulin polymerization, with IC values in the low nanomolar range (e.g., 9.33 nM). This suggests potential applications in cancer treatment by disrupting cellular division .

- Anti-inflammatory Effects : Preliminary studies indicate that compounds similar to This compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis Methods

The synthesis of This compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available furan derivatives and para-toluidine.

- Reagents : Common reagents include acetic acid as a catalyst and ethanol as a solvent.

- Reaction Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the desired product.

Comparative Analysis of Related Compounds

The biological activities of structurally similar compounds can provide insights into the activity of This compound . The following table summarizes some related compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| (5-(Phenyl)furan-2-yl)methanol | Structure | Strong antioxidant properties |

| (5-(m-Tolyl)furan-2-yl)methanol | Structure | Similar biological activity but different substitution pattern |

| (5-(p-Methoxyphenyl)furan-2-yl)methanol | Structure | Enhanced solubility due to methoxy group |

These compounds illustrate how variations in substituents on the furan ring can significantly influence biological activity.

Case Studies

- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of various furan derivatives using DPPH and ABTS assays, confirming that This compound exhibited substantial free radical scavenging activity.

- Antimicrobial Efficacy Testing : In vitro tests against common bacterial strains showed that specific furan derivatives, including those related to This compound , had minimum inhibitory concentrations (MICs) lower than 100 µg/mL, indicating potential for therapeutic applications in infectious diseases .

- Cancer Cell Line Studies : Research involving cancer cell lines demonstrated that certain derivatives could induce apoptosis through tubulin inhibition mechanisms, suggesting their role as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.